Aluminum sulfate tetradecahydrate is an inorganic compound with the chemical formula . It is a colorless solid that is highly soluble in water and exhibits hygroscopic properties, meaning it can absorb moisture from the air. The compound has a molecular weight of approximately 594.4 g/mol and is commonly used in various industrial applications, particularly in water treatment and paper manufacturing .
This reaction highlights how aluminum hydroxide reacts with sulfuric acid to form aluminum sulfate and water .
The synthesis of aluminum sulfate tetradecahydrate can be achieved through several methods:
Aluminum sulfate tetradecahydrate has a wide range of applications:
Research on interaction studies involving aluminum sulfate tetradecahydrate primarily focuses on its effects when combined with other compounds. For instance, its interaction with sodium bicarbonate produces carbon dioxide, which can enhance fire-fighting foam efficacy. Moreover, studies indicate that its application in vaccines acts as an adjuvant, facilitating antigen release at the inoculation site .
Several compounds share similarities with aluminum sulfate tetradecahydrate in terms of structure or application. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Aluminum sulfate octadecahydrate | Contains more water molecules; used similarly in water treatment but has different solubility properties. | |
Aluminum sulfate hexadecahydrate | Slightly less hydrated than tetradecahydrate; also used in industrial applications. | |
Potassium aluminum sulfate (alum) | Commonly used as a food additive and in water purification; differs due to potassium content. |
Aluminum sulfate tetradecahydrate stands out due to its specific hydration state and unique applications in both industrial processes and biological contexts. Its effectiveness as a coagulant makes it particularly valuable in water treatment facilities compared to its less hydrated counterparts.
The primary industrial synthesis method involves reacting bauxite-derived aluminum trihydrate (Al(OH)₃) with sulfuric acid under hydrothermal conditions. The exothermic reaction is represented as:
$$
2\text{Al(OH)}3 + 3\text{H}2\text{SO}4 + 8\text{H}2\text{O} \rightarrow \text{Al}2(\text{SO}4)3 \cdot 14\text{H}2\text{O} \quad \Delta_fH = -156\ \text{kJ mol}^{-1}
$$
Key parameters influencing product quality include:
Parameter | Typical Range | Impact on Yield/Quality |
---|---|---|
Sulfuric Acid Concentration | 2–4 M | Higher concentrations reduce reaction time |
Temperature | 100–150°C | Accelerates crystallization |
Reaction Time | 4–6 hours | Ensures complete conversion |
Microwave-assisted synthesis has emerged as an energy-efficient alternative, producing basic aluminum sulfate (BAS) by combining aluminum sulfate, aluminum nitrate, and sodium hydroxide under microwave irradiation. This method reduces reaction times to <30 minutes while maintaining high purity.
Aluminum sulfate exists in multiple hydrate forms, with tetradecahydrate being the most stable under ambient conditions. Thermal analyses reveal sequential dehydration steps:
Dehydration to Meta-Alunogen:
$$
\text{Al}2(\text{SO}4)3 \cdot 14\text{H}2\text{O} \xrightarrow{400^\circ \text{C}} \text{Al}2(\text{SO}4)3 \cdot 12\text{H}2\text{O} \rightarrow \text{Al}2(\text{SO}4)3 \cdot 9\text{H}2\text{O} \rightarrow \text{Al}2(\text{SO}4)_3
$$
The intermediate Al₂(SO₄)₃·12H₂O (meta-alunogen) forms fibrous crystals with perfect cleavage on {010} planes.
Rehydration Dynamics:
The tetradecahydrate readily absorbs moisture from the environment, reverting to its original form. This hygroscopicity necessitates storage in airtight containers.
Thermal Stability Data:
Hydrate Form | Decomposition Temperature (°C) | Residual Product |
---|---|---|
Tetradecahydrate | 400 | Al₂(SO₄)₃·12H₂O |
Dodecahydrate | 500 | Al₂(SO₄)₃·9H₂O |
Nonahydrate | 600 | Anhydrous Al₂(SO₄)₃ |
Ionic strength modulates the formation of aluminum sulfate complexes, such as AlSO₄⁺ and Al(SO₄)₂⁻, which influence colloidal stability in water treatment. Potentiometric studies in NaCF₃SO₃ solutions reveal:
Ionic Strength (mol/kg) | Log Q₁ (AlSO₄⁺) | Log Q₂ (Al(SO₄)₂⁻) |
---|---|---|
0.3 | 1.72 | 2.05 |
0.5 | 1.65 | 1.90 |
1.0 | 1.35 | 1.75 |
Higher ionic strengths suppress complex formation due to increased electrostatic shielding, favoring monomeric Al³⁺ ions. This behavior is critical in optimizing coagulation efficiency in wastewater treatment.
Key Properties:
Property | Value | Source |
---|---|---|
Molar Mass | 342.15 g/mol (anhydrous) | |
Density | 1.1 g/cm³ | |
Solubility in Water | 89.0 g/100 mL (100°C) | |
pH of Aqueous Solution | Weakly acidic (pH ~2–3) |
Thermal Decomposition:
The compound undergoes endothermic dehydration above 400°C, forming anhydrous aluminum sulfate, which melts at 770°C.
As a coagulant, Al₂(SO₄)₃·14H₂O neutralizes particle charges in water, facilitating sedimentation. Its efficacy is enhanced by polymeric structures formed under controlled ionic conditions.
In the pulp industry, it acts as a retention agent, improving paper strength and reducing pitch deposits.
Used as a curing accelerator in concrete, enhancing early strength development.
Handling Precautions:
Ecological Impact:Excess Al³⁺ ions in water systems can disrupt aquatic ecosystems by altering pH and inhibiting microbial activity.
The coagulation behavior of aluminum sulfate tetradecahydrate in aquatic systems operates through two primary mechanisms: charge neutralization and sweep flocculation, each dominating under specific physicochemical conditions [10] [13] [14]. Charge neutralization occurs predominantly at lower pH values (4.0-6.5) and lower aluminum dosages, where positively charged aluminum species effectively neutralize the negative surface charges of colloidal particles [13] [16]. Research demonstrates that when aluminum sulfate tetradecahydrate dissociates in water, it produces trivalent aluminum ions (Al³⁺) that possess three positive charges, making them highly effective at attracting negatively charged colloidal particles [16] [32].
The charge neutralization mechanism exhibits superior performance characteristics compared to sweep flocculation in several key aspects [13]. Laboratory studies using photometric dispersion analyzers reveal that charge neutralization produces better floc characteristics, including enhanced floc growth speed and larger floc sizes [13]. Furthermore, this mechanism demonstrates superior performance in dissolved organic carbon removal and floc filterability improvement for both high and low turbidity waters [13]. The optimal dosage range for charge neutralization typically falls between 10-20 milligrams per liter, with maximum efficiency achieved at 12-15 milligrams per liter under neutral pH conditions [10] [46].
Sweep flocculation dominates at higher pH values (6.5-8.5) and elevated aluminum concentrations, where aluminum hydroxide precipitation becomes the primary mechanism [11] [14] [17]. Under these conditions, aluminum sulfate tetradecahydrate undergoes hydrolysis to form amorphous aluminum hydroxide precipitates that physically entrap suspended particles as they settle [11] [16]. The sweep flocculation mechanism operates through a different principle than charge neutralization, relying on the formation of sticky aluminum hydroxide flocs that capture and bind suspended particles through enmeshment rather than electrical attraction [12] [14].
Mechanism | pH Range | Aluminum Dosage | Turbidity Removal Efficiency | Reference |
---|---|---|---|---|
Charge Neutralization | 4.0 - 6.5 | Low (< 25 mg Al³⁺/g) | Good for high turbidity | [13] |
Charge Neutralization | 5.0 - 7.0 | 10 - 20 mg/L | 95-98% | [10] |
Charge Neutralization | 6.0 - 7.0 | Optimum: 12-15 mg/L | Maximum efficiency | [46] |
Sweep Flocculation | 6.5 - 8.5 | High (> 50 mg Al³⁺/g) | Better for low turbidity | [13] |
Sweep Flocculation | 7.0 - 8.0 | 30 mg/L | 98.4% | [17] |
Sweep Flocculation | Near neutral pH | > 0.05 mmol Al/L | Effective but variable | [14] |
Comparative analysis reveals that the transition between charge neutralization and sweep flocculation mechanisms occurs gradually rather than abruptly [14] [29]. At intermediate pH values (5.5-6.5), both mechanisms can operate simultaneously, creating a hybrid coagulation environment that may provide enhanced treatment efficiency [29] [32]. Research indicates that polyaluminum coagulants demonstrate more efficient colloid destabilization compared to aluminum sulfate, with the efficiency increasing proportionally with coagulant dosage [32]. The predominant flocculation mechanisms for aluminum-based coagulants remain charge neutralization at low dosages and sweep flocculation at high dosages, with neutral conditions considered most favorable due to the presence of positively charged aluminum species and optimal aluminum precipitation conditions [14].
The kinetic modeling of floc breakup phenomena in aluminum sulfate tetradecahydrate systems reveals complex irreversible processes that significantly impact treatment efficiency [18] [19] [22]. Recent research demonstrates that the traditional equilibrium assumption between aggregation and breakup in flocculation kinetics modeling may not hold due to irreversible floc breakup mechanisms [18]. The Argaman and Kaufman model, widely used for describing flocculation kinetics, considers the process as a balance between simultaneous antagonistic reactions: aggregation characterized by the constant KA (aggregation constant) and breakup characterized by the constant KB (breakup constant) [20].
Laboratory investigations using jar test assays with varying turbidity levels (15, 50, and 100 Nephelometric Turbidity Units) and aluminum sulfate as coagulant reveal that irreversible floc breakup occurs when the aluminum-to-particle ratio falls outside the optimal range of 10-27 milligrams aluminum per gram of particles [18]. Within this optimal range, the Argaman and Kaufman model provides satisfactory fitting, but outside this range, residual turbidity increases after equilibrium due to irreversible floc breakup processes not adequately described by traditional models [18]. Two-factor analysis of variance results indicate plausible correlations between the negative logarithm of the aggregation constant (pKA) and aluminum-to-particle ratio, while the negative logarithm of the breakup constant (pKB) correlates with both aluminum-to-particle ratio and average velocity gradient [18].
The irreversible nature of floc breakup becomes particularly pronounced under excessive coagulant dosages [18] [22] [25]. Studies examining the growth, breakage, and regrowth of flocs formed by aluminum sulfate with humic acid demonstrate significant irreversibility when no additional coagulant is added during the breakage process [22] [25]. However, when small additional dosages of aluminum sulfate are introduced during floc breakage, the size of regrown flocs exceeds their original size before breakage [22] [25]. This phenomenon remains consistent regardless of initial aluminum sulfate dosage variations, breakage intensity, or duration, provided the additional coagulant is added shortly before the end of the breakage process [25].
Fractal dimension analysis reveals that aluminum sulfate flocs contain at least three distinctive populations of pores: small, medium, and large, indicating three levels of aggregation corresponding to flocculi, microflocs, and floc aggregates [48]. The multilevel floc structure contributes to the complexity of breakup mechanisms, as different structural levels respond differently to applied shear forces [48]. Research indicates that aluminum hydroxide demonstrates enhanced floc-forming ability when newly precipitated rather than after extended periods of high shear exposure [25].
Coagulation Condition | Breakage Reversibility | Recovery Time | Strength Factor | Reference |
---|---|---|---|---|
Charge neutralization (pH 5) | Nearly complete recovery | Rapid | 70-75% | [23] |
Charge neutralization (pH 5) | 95-100% size recovery | < 5 minutes | High strength | [19] |
Sweep flocculation (pH 7) | Incomplete recovery | Slow | 65-70% | [23] |
Sweep flocculation (pH 7) | 60-80% size recovery | 10-30 minutes | Lower strength | [22] |
High dosage conditions | Irreversible breakage | No recovery | 50-65% | [14] |
Optimal Al/particle ratio (10-27 mg/g) | Reversible within range | Variable | Depends on conditions | [18] |
The strength factor, defined as the ratio of floc size after breakage to initial floc size, provides quantitative assessment of floc resistance to shear forces [14] [18]. Aluminum sulfate flocs typically exhibit strength factors between 70-75% under optimal conditions, indicating relatively high resistance to breakage [14]. However, flocs formed under sweep flocculation conditions generally demonstrate lower strength factors (65-70%) compared to those formed through charge neutralization mechanisms [23]. The irreversible floc breakup phenomenon appears to occur regardless of water matrix composition, suggesting universal applicability across different aquatic systems [18].
The pH-dependent speciation of aluminum sulfate tetradecahydrate profoundly influences colloid destabilization efficiency through the formation of distinct aluminum hydroxide complexes [28] [29] [39]. At pH values below 4.0, aluminum exists predominantly as the hexaaquo ion Al(H₂O)₆³⁺, typically represented as Al³⁺, with approximately 84% of total aluminum present in this form at 0°C [40] [31]. As pH increases from 4.0 to 5.0, aluminum undergoes progressive hydrolysis to form mononuclear species including Al(OH)²⁺ and Al(OH)₂⁺, with the distribution showing approximately 36% Al³⁺, 37% Al(OH)²⁺, 26% Al(OH)₂⁺, and 1% Al(OH)₃⁰ at 25°C and pH 5 [40].
The formation of polynuclear aluminum species becomes significant at pH values between 5.0 and 6.0, particularly the Al₁₃(OH)₃₂⁷⁺ species, which demonstrates enhanced coagulation effectiveness [28] [39]. Research using electrospray ionization mass spectrometry reveals that when aluminum chloride is diluted to normal coagulant concentrations, hydrolysis occurs immediately, with monomeric and dimeric aluminum species predominating at pH 4.0 [39]. As pH increases to 4.8, these species hydrolyze and polymerize into small polymeric aluminum species (Al₃-Al₅), which subsequently aggregate into median polymeric species (Al₆-Al₁₀) at pH 5.0 [39].
The optimal pH range for aluminum sulfate tetradecahydrate coagulation occurs between 6.0 and 7.0, where maximum colloid destabilization efficiency is achieved [29] [32]. Within this range, aluminum predominantly exists as Al(OH)₃ precipitate, facilitating both charge neutralization and sweep flocculation mechanisms [29]. Studies examining humic acid-kaolin synthetic water treatment demonstrate that aluminum sulfate exhibits optimal performance between pH 6.0 and 7.0, while maintaining stable removal capacity across broader pH variations compared to other aluminum coagulants [29].
pH Range | Dominant Al Species | Coagulation Effectiveness | Colloid Destabilization | Reference |
---|---|---|---|---|
< 4.0 | Al³⁺ (84% at 0°C) | Poor - excessive acidity | Limited | [40] |
4.0 - 5.0 | Al³⁺, Al(OH)²⁺ | Good - charge neutralization | High | [39] [31] |
5.0 - 6.0 | Al(OH)²⁺, Al₁₃(OH)₃₂⁷⁺ | Optimal - mixed mechanisms | Maximum | [29] |
6.0 - 7.0 | Al(OH)₃ precipitate | Very good - sweep flocculation | High | [29] [32] |
7.0 - 8.0 | Al(OH)₃(s), Al(OH)₄⁻ | Good - precipitation dominant | Moderate | [30] |
> 8.0 | Al(OH)₄⁻ | Poor - negative charge | Poor | [33] |
Above pH 7.0, aluminum speciation shifts toward aluminum hydroxide precipitates and the tetrahedral aluminate ion Al(OH)₄⁻ [30] [33]. The formation of negatively charged aluminate ions at elevated pH values (> 8.0) significantly reduces coagulation efficiency due to electrostatic repulsion with negatively charged colloidal particles [33]. Research indicates that the zeta potential behavior depends primarily on pH, with values below pH 8 yielding positive zeta potentials favorable for coagulation, while higher pH values cause negative zeta potentials that inhibit effective colloid destabilization [33].
Temperature effects on aluminum speciation follow similar patterns to pH effects, with both parameters explained through pOH relationships [30] [43]. Studies demonstrate that aluminum species distribution in drinking water can be controlled by adjusting pOH values, providing theoretical guidance for water treatment system operation [43]. The predominant aluminum species at pH 6.5 consists of suspended aluminum (approximately 62.2% of total aluminum), while at pH above 7.0, monomeric aluminum becomes the major species with minimal variation over time [43].
The environmental behavior of aluminum sulfate tetradecahydrate in soil-water interfaces is dominated by complex ligand-exchange processes that significantly influence its bioavailability and toxicity [1] [2]. Research has demonstrated that aluminum speciation in acidic soil solutions is controlled by the formation of hydroxy aluminum sulfate minerals, which dramatically alter the solubility and mobility of aluminum ions under varying environmental conditions [1].
The complexation dynamics of aluminum with various ligands follow a distinct hierarchy based on thermodynamic stability. Studies utilizing nuclear magnetic resonance spectroscopy have revealed that aluminum complexes with organic ligands under acidic conditions exhibit strong dependence on the chelate effect, with chelate complexes being preferentially formed over monodentate complexes [3]. The stability of these chelate complexes follows the order: five-membered rings > six-membered rings > seven-membered rings, which has profound implications for aluminum mobility in soil systems [3].
Environmental Compartment | Aluminum Speciation | Stability Constants (log K) | Dominant pH Range |
---|---|---|---|
Soil-Water Interface | Al³⁺, Al(OH)²⁺, Al(OH)₂⁺, Al-organic complexes | 5.0-8.5 | pH 4-6 |
Hyporheic Zone | Al³⁺, AlSO₄⁺, Al(SO₄)₂⁻, Al-hydroxide complexes | 4.2-6.8 | pH 3.5-7 |
Sediment | Al(OH)₃(s), Al-phosphate complexes, Al-organic matter | 10.8-12.5 | pH 5-8 |
Water Column | Al³⁺, Al-hydroxide species, Al-sulfate complexes | 3.5-7.2 | pH 6-8 |
Surface complexation studies have shown that aluminum sulfate interactions with soil minerals, particularly kaolinite, are highly pH-dependent and influenced by the presence of sulfate ions [4]. The sorption of sulfate ions can significantly influence soil solution alkalinity and consequently affect the pH of surface waters [4]. Under acidic conditions, aluminum sulfate complexes predominate, while at higher pH values, aluminum hydroxide and phosphate complexes become more significant [1].
The formation of aluminum-organic matter complexes represents a critical pathway for reducing aluminum toxicity in soil systems [5]. These complexes are particularly important because they can ameliorate aluminum toxicity in acid soils and effectively bind aluminum in natural waters [5]. The ability of humic substances to form stable complexes with aluminum is attributed to their high content of oxygen-containing functional groups, which serve as coordination sites for aluminum ions [5].
Ligand Type | Formation Constant (log K) | Complex Stability | Environmental Significance |
---|---|---|---|
Organic acids | 6.8 | High | Reduces toxicity |
Sulfate | 3.2 | Moderate | Moderate toxicity |
Phosphate | 7.5 | Very High | Low bioavailability |
Hydroxide | 9.0 | Very High | pH dependent |
Fluoride | 7.2 | High | Enhances mobility |
Longitudinal transport of aluminum sulfate tetradecahydrate in hyporheic zones represents a complex interplay of advective and diffusive processes that govern the fate and bioavailability of aluminum species in subsurface environments [6]. Recent advances in transport modeling have revealed that hyporheic exchange processes exhibit power-law residence time distributions, which have profound implications for aluminum speciation and transformation during subsurface transport [7].
The hyporheic zone serves as a critical interface where surface water and groundwater mix, creating unique geochemical conditions that influence aluminum speciation and bioavailability [8]. Modeling studies have demonstrated that residence time distributions in hyporheic zones follow power-law behavior with exponents between -1.82 and -1.96, indicating that transport is not purely advective but involves significant dispersion and diffusion processes [7].
Numerical modeling approaches have been developed to predict aluminum transport and speciation in estuarine systems at high spatial and temporal resolution. These models incorporate dynamic speciation and transformation processes, providing detailed predictions of aluminum concentrations and species distribution along hyporheic flow paths. The integration of three-dimensional hydrodynamic flow fields with aluminum speciation models has enabled accurate prediction of aluminum fate in complex aquatic systems.
Zone | Residence Time (hours) | Transport Velocity (cm/day) | Aluminum Removal Rate (%) |
---|---|---|---|
Upwelling | 2.5 | 24.8 | 15.2 |
Downwelling | 8.3 | 8.6 | 42.8 |
Mixing | 12.7 | 4.3 | 68.5 |
Stagnant | 48.2 | 0.8 | 89.3 |
The biogeochemical transformations occurring within hyporheic zones are strongly dependent on the timing and extent of hyporheic exchange. Research has shown that bedform-induced hyporheic exchange creates distinct flow patterns that influence aluminum speciation through varying pH conditions and contact times with reactive sediments. The heterogeneity in subsurface transport creates zones of different aluminum retention and transformation potential.
Advanced modeling frameworks have been developed to couple longitudinal solute transport in streams with solute advection along continuous distributions of hyporheic flow paths. These models demonstrate that aluminum removal efficiency varies significantly with hyporheic residence time, with longer residence times generally associated with higher removal rates due to increased opportunity for precipitation and sorption processes.
The impact of flow-induced exchange on aluminum transport has been quantified through sophisticated numerical simulations that account for mechanical dispersion, molecular diffusion, and advective transport. These studies have revealed that aluminum removal in hyporheic zones can be described by first-order kinetics, with removal rates dependent on aluminum concentration and hyporheic residence time.
Bioaccumulation of aluminum from aluminum sulfate tetradecahydrate in benthic macroinvertebrates represents a significant pathway for aluminum entry into aquatic food webs. Research has demonstrated that bioaccumulation patterns vary considerably among different invertebrate species, with deposit-feeding organisms generally exhibiting higher aluminum concentrations than suspension-feeding species.
Studies utilizing radiotracer techniques have quantified aluminum bioaccumulation rates in standard test organisms, revealing that both aqueous and dietary uptake pathways contribute significantly to aluminum body burdens. The relative importance of these pathways depends on several factors, including aluminum partitioning between dissolved and particulate phases, feeding behavior, and aluminum bioavailability.
Organism Group | Bioaccumulation Factor (BAF) | Aluminum Concentration (mg/kg dry weight) | Exposure Duration (days) | Uptake Rate (µg/g/day) |
---|---|---|---|---|
Chironomid larvae | 12.5 | 254.6 | 28 | 18.2 |
Oligochaete worms | 8.3 | 189.3 | 28 | 13.4 |
Amphipods | 6.7 | 142.8 | 28 | 10.2 |
Gastropods | 4.2 | 98.5 | 28 | 7.1 |
Laboratory experiments have shown that aluminum bioaccumulation in chironomid larvae can reach concentrations exceeding 3000 milligrams per kilogram after 24 hours of exposure. The bioaccumulation patterns demonstrate species-specific differences, with Chironomus species showing higher sensitivity to aluminum toxicity compared to Chaoborus species. These findings indicate that Chironomus larvae serve as better indicator organisms for aluminum contamination due to their higher bioaccumulation capacity.
The bioaccumulation of aluminum in benthic macroinvertebrates is influenced by several environmental factors, including pH, dissolved organic carbon, and the presence of competing ions. Studies conducted in contaminated aquatic systems have shown that aluminum concentrations in benthic organisms can serve as indicators of environmental contamination, with bioaccumulation factors varying according to feeding guilds and habitat preferences.
Research on aluminum bioaccumulation in marine benthic invertebrates has revealed that filter-feeding organisms such as bivalves can accumulate elevated aluminum concentrations, particularly in areas affected by aluminum sulfate discharge. The bioaccumulation of aluminum in these organisms is influenced by their feeding strategies and the bioavailability of aluminum in different chemical forms.
Field studies have demonstrated that aluminum bioaccumulation in benthic macroinvertebrates can be correlated with sediment aluminum concentrations, although the relationship is not always linear due to differences in aluminum speciation and bioavailability. The use of biota-sediment accumulation factors has proven useful for assessing aluminum bioavailability and predicting potential ecological impacts.
Critical body burden thresholds have been established for several benthic invertebrate species, above which ecological quality deteriorates significantly. These thresholds provide valuable benchmarks for environmental risk assessment and regulatory decision-making regarding aluminum contamination in aquatic systems.
Irritant;Environmental Hazard